molecular formula C7H4BrIO2 B1395198 2-Bromo-6-iodobenzoic acid CAS No. 1022128-96-6

2-Bromo-6-iodobenzoic acid

Cat. No.: B1395198
CAS No.: 1022128-96-6
M. Wt: 326.91 g/mol
InChI Key: PTQGEYMPMWQTDM-UHFFFAOYSA-N
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Description

2-Bromo-6-iodobenzoic acid is an organic compound with the molecular formula C7H4BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd and 6th positions of the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzoic acid typically involves the iodination of 2-bromobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as Oxone (potassium peroxymonosulfate) in an aqueous medium. The reaction is carried out under mild conditions at room temperature, leading to the formation of the desired product with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like Oxone or hydrogen peroxide are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Various substituted benzoic acids.

    Oxidation Reactions: 2-Iodoxybenzoic acid.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-6-iodobenzoic acid finds applications in multiple scientific research areas:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

    Agrochemicals: Used as an intermediate in the production of agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzoic acid depends on the specific reactions it undergoes. In oxidation reactions, the compound acts as an oxidizing agent, transferring oxygen atoms to the substrate. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions. This dual halogenation makes it a valuable intermediate in organic synthesis and other research applications.

Properties

IUPAC Name

2-bromo-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQGEYMPMWQTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698491
Record name 2-Bromo-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-96-6
Record name 2-Bromo-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromobenzoic acid (20.1 g, 100 mmol), palladium(II) acetate (1.12 mg, 5 mmol), iodobenzene diacetate (38.64 g, 120 mmol) and elemental iodine (30.48 g, 120 mmol) were dissolved in N,N-dimethylformamide (240 mL) and stirred overnight at 100° C. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and 2M hydrochloric acid and washed with 10% aqueous solution of sodium metabisulphite. Organic phase was extracted with 2M sodium hydroxide and the resulting basic aqueous phase was acidified with concentrated aqueous hydrochloric acid and re-extracted with methyl-tert-butylether. The solvent was removed under reduced pressure affording 2-bromo-6-iodobenzoic acid (24.3 g, 74% yield), which was used in the next step without further purification.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
38.64 g
Type
reactant
Reaction Step One
Quantity
30.48 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.12 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Bromo-6-iodobenzoic acid in the synthesis of zethrene derivatives like compound 24 and 25?

A1: this compound serves as a common starting material for the synthesis of both 8,17-diphenylbenzo[ij]naphtho[1,2,3-de]pentaphene (compound 24) and 9,18-diphenyldibenzo[fg,st]hexacene (compound 25) []. Its structure allows for sequential functionalization through various reactions like iodination, amide formation, Suzuki coupling, and Sonogashira coupling, ultimately leading to the complex precursors required for the final dimerization step.

Q2: Are there alternative synthetic routes to zethrene derivatives that avoid using this compound?

A2: While the abstract does not explicitly mention alternative routes, the synthesis of zethrene and its derivatives has been explored through various methods []. It's plausible that other strategies exist, potentially utilizing different starting materials or reaction pathways. Further research in synthetic organic chemistry literature would be necessary to identify such alternatives.

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